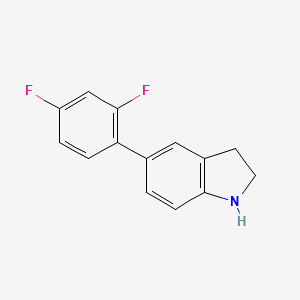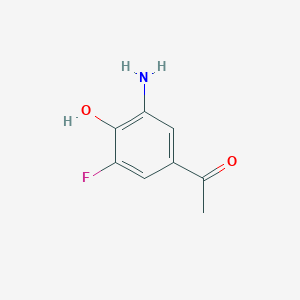
5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of 2,4-difluorobenzene using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Indole Formation: The resulting intermediate undergoes cyclization to form the indole ring structure. This step often requires high temperatures and a strong base.
Hydrogenation: The final step involves the hydrogenation of the indole ring to achieve the dihydro-1H-indole structure. This is typically done using hydrogen gas (H₂) and a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can also improve yield and purity.
化学反応の分析
Types of Reactions: 5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to obtain different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets. Medicine: Industry: It is used in the synthesis of advanced materials and polymers with unique properties.
作用機序
The mechanism by which 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: This compound shares the difluorophenyl group but has an isoxazole ring instead of an indole ring.
2,4-Difluorophenyl isothiocyanate: Another compound with the difluorophenyl group, but with an isothiocyanate functional group.
Uniqueness: 5-(2,4-Difluorophenyl)-2,3-dihydro-1H-indole is unique due to its indole structure, which imparts distinct chemical and biological properties compared to similar compounds
特性
IUPAC Name |
5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N/c15-11-2-3-12(13(16)8-11)9-1-4-14-10(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTBWCLDFGGCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847814.png)
![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B7847817.png)
![2-[4-(3,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847847.png)
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7847854.png)



![1-{2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7847884.png)

